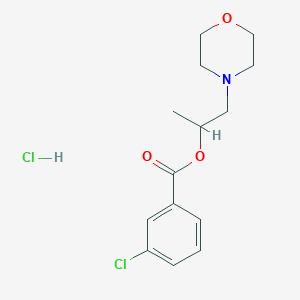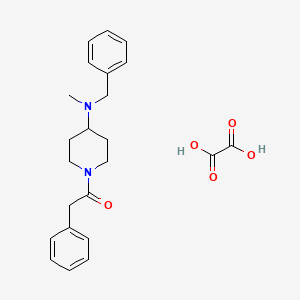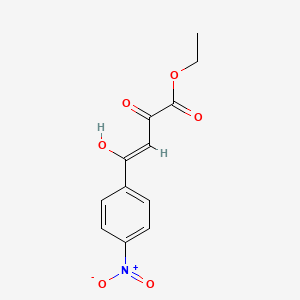
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride
説明
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride, also known as MXE or Methoxetamine, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a legal alternative to ketamine, but it has been banned in many countries due to its potential for abuse and harmful effects. MXE is a potent NMDA receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that plays a critical role in learning, memory, and cognition.
作用機序
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride acts as a non-competitive antagonist of NMDA receptors, which are ionotropic receptors that regulate the flow of calcium and sodium ions into neurons. By binding to the receptor site, this compound blocks the activity of glutamate, which is the primary neurotransmitter that activates NMDA receptors. This leads to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission, resulting in altered sensory perception, dissociation, and anesthesia.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that depend on the dose, route of administration, and individual factors. At low doses, this compound can produce mild euphoria, relaxation, and altered sensory perception. At higher doses, this compound can cause dissociation, hallucinations, and loss of consciousness. This compound has also been reported to induce cardiovascular effects such as tachycardia, hypertension, and arrhythmia, as well as respiratory depression and seizures.
実験室実験の利点と制限
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride has several advantages for lab experiments, including its high potency, selectivity for NMDA receptors, and ability to induce dissociation and altered sensory perception. However, this compound also has several limitations, such as its potential for abuse and toxicity, limited availability, and legal restrictions. Furthermore, this compound may produce inconsistent results due to its complex pharmacology and variable effects on different animal models.
将来の方向性
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride and related arylcyclohexylamines. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity, efficacy, and safety profiles. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior, as well as the potential for this compound to induce neuroplasticity and neuroprotection. Additionally, research on the abuse potential and harm reduction strategies for this compound and other dissociative drugs is needed to inform public health policies and clinical practice.
科学的研究の応用
1-methyl-2-(4-morpholinyl)ethyl 3-chlorobenzoate hydrochloride has been used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, this compound has been shown to induce neurotoxicity in cultured neurons by blocking NMDA receptors and disrupting calcium homeostasis. This compound has also been used to study the effects of NMDA receptor antagonists on pain perception, anxiety, and depression in animal models. Furthermore, this compound has been used as a tool to explore the structure-activity relationship of arylcyclohexylamines and develop novel NMDA receptor antagonists with improved pharmacological properties.
特性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3-chlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-11(10-16-5-7-18-8-6-16)19-14(17)12-3-2-4-13(15)9-12;/h2-4,9,11H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSLLWYBEMIAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-ethyl-1-[4-(methylthio)benzyl]-4-piperidinamine oxalate](/img/structure/B3970489.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3970501.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3970506.png)
![1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970509.png)
![methyl 4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3970535.png)

![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3970558.png)
![ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3970560.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3970571.png)



![17-(4-bromophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970586.png)
![isopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3970588.png)